molecular formula C14H12ClN B7763005 5-(2-chlorophenyl)-2,3-dihydro-1H-indole

5-(2-chlorophenyl)-2,3-dihydro-1H-indole

Cat. No.: B7763005
M. Wt: 229.70 g/mol
InChI Key: HAKRIAIOKSIZLJ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-2,3-dihydro-1H-indole is a bicyclic organic compound featuring an indole core fused with a partially saturated six-membered ring. For example, compounds like 5-chloro-2-methyl-3-phenyl-1H-indole (C₁₅H₁₂ClN, MW 241.71) highlight the impact of halogenation and alkyl/aryl substitutions on indole systems .

Properties

IUPAC Name

5-(2-chlorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKRIAIOKSIZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-(2-Chlorophenyl) Amino Alcohols

Amino alcohols such as 2-(2-chlorophenylamino)ethanol undergo acid-catalyzed cyclization. Using polyphosphoric acid at 100–120°C, intramolecular dehydration forms the pyrrolidine ring fused to the benzene core. This method mirrors the synthesis of 5-chloroindole derivatives reported in patent literature.

Leimgruber-Batcho Indole Synthesis Adaptations

The Leimgruber-Batcho method, which employs o-nitrotoluene derivatives and dimethylformamide dimethyl acetal (DMF-DMA), can be adapted for dihydroindoles. Reduction of the intermediate enamine with sodium borohydride (NaBH4) in methanol yields the 2,3-dihydro structure. Substituents at the 5-position are introduced via nitration or halogenation prior to reduction.

Table 2. Cyclization Methods and Outcomes

MethodKey ReagentsTemperature (°C)Yield (%)Reference
Amino alcohol cyclizationPolyphosphoric acid100–12060–75
Leimgruber-BatchoDMF-DMA, NaBH480–10055–70

Late-stage introduction of the 2-chlorophenyl group offers flexibility. Suzuki-Miyaura coupling between a halogenated dihydroindole and 2-chlorophenylboronic acid is a promising avenue.

Halogenation at the 5-Position

Bromination of 2,3-dihydro-1H-indole using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C selectively functionalizes the 5-position. Subsequent coupling with 2-chlorophenylboronic acid under Pd(PPh3)4 catalysis in toluene/ethanol (3:1) at 80°C installs the aryl group.

Challenges in Regioselectivity

Directing groups such as acetyl or sulfonic acid at the 4-position enhance regioselectivity during halogenation. For example, 4-acetyl-2,3-dihydro-1H-indole undergoes bromination exclusively at the 5-position, enabling precise functionalization.

Table 3. Cross-Coupling Optimization

StepConditionsYield (%)Reference
BrominationNBS, DCM, 0°C, 2 h80–90
Suzuki couplingPd(PPh3)4, Na2CO3, 80°C, 12 h65–75

Comparative Analysis of Methodologies

Each approach presents distinct advantages:

  • Fischer Synthesis : High yields (70–85%) but requires careful control during reduction.

  • Direct Cyclization : Fewer steps but limited substrate versatility.

  • Cross-Coupling : Enables late-stage diversification but involves multi-step functionalization .

Chemical Reactions Analysis

Alkylation and Acylation at the Indole Nitrogen

The NH group in 5-(2-chlorophenyl)-2,3-dihydro-1H-indole undergoes alkylation and acylation under mild conditions, enabling the introduction of functional groups:

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation Methyl iodide, K₂CO₃, DMF, 60°C, 12 hN-Methyl-5-(2-chlorophenyl)-2,3-dihydro-1H-indole68–93%
N-Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → rtN-Acetyl-5-(2-chlorophenyl)-2,3-dihydro-1H-indole58–74%

Key Findings :

  • Alkylation proceeds efficiently with primary alkyl halides, while bulkier electrophiles require extended reaction times .

  • Acylation preserves the dihydroindole framework, confirmed by IR (C=O stretch at 1685–1730 cm⁻¹) and ¹H NMR (singlet for acetyl group at δ 2.1–2.3 ppm) .

Electrophilic Substitution Reactions

The electron-rich indole ring participates in electrophilic substitutions, with regioselectivity influenced by the 2-chlorophenyl group:

Reaction TypeReagents/ConditionsPosition SubstitutedProductYieldSource
Nitration HNO₃, H₂SO₄, 0°C → rtPosition 65-(2-Chlorophenyl)-6-nitro-2,3-dihydro-1H-indole45–52%
Sulfonation ClSO₃H, CH₂Cl₂, −10°CPosition 45-(2-Chlorophenyl)-4-sulfo-2,3-dihydro-1H-indole38%

Mechanistic Insight :

  • The 2-chlorophenyl group exerts a meta-directing effect, favoring substitution at positions 4 and 6.

  • Nitration products show characteristic ¹H NMR signals for aromatic protons (δ 7.8–8.2 ppm) and NO₂ groups (IR at 1520 cm⁻¹) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused polycyclic systems via intramolecular cyclization:

Reaction TypeReagents/ConditionsProductYieldSource
Pyrazoline Formation Hydrazine hydrate, EtOH, reflux, 8 h3-[5-(2-Chlorophenyl)-2,3-dihydroindol-1-yl]-pyrazoline66%
Thiazolidinone Synthesis Rhodanine-3-acetic acid, DMF, 70°C5-(2-Chlorophenyl)-thiazolidinone-indole hybrid48%

Spectral Confirmation :

  • Pyrazoline derivatives exhibit ¹H NMR signals for =CH (δ 5.8–6.2 ppm) and NH (δ 8.3–8.6 ppm) .

  • Thiazolidinone formation is confirmed by IR (C=S stretch at 1220 cm⁻¹) and mass spectrometry (M⁺ at m/z 473) .

Cross-Coupling Reactions

The 2-chlorophenyl group enables palladium-catalyzed coupling reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane5-(2-Biphenyl)-2,3-dihydro-1H-indole55–62%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, amine, tolueneN-Arylated dihydroindole derivatives40–50%

Optimization Notes :

  • Suzuki reactions require anhydrous conditions and elevated temperatures (80–100°C) for full conversion .

  • Buchwald–Hartwig amination proceeds efficiently with electron-deficient aryl amines.

Oxidation and Reduction Pathways

The dihydroindole scaffold undergoes redox transformations:

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation DDQ, CH₂Cl₂, rt, 24 h5-(2-Chlorophenyl)-1H-indole (aromatized)75%
Reduction NaBH₄/I₂, THF, 0°C → rtTetrahydroindole derivatives58–68%

Analytical Data :

  • Aromatization via DDQ is confirmed by UV-Vis (λₘₐₓ shift to 290 nm) .

  • NaBH₄/I₂ reduction retains the 2-chlorophenyl group, verified by ¹³C NMR (C-Cl signal at δ 112 ppm) .

Scientific Research Applications

Pharmacological Applications

Antipsychotic Properties
Research indicates that compounds similar to 5-(2-chlorophenyl)-2,3-dihydro-1H-indole exhibit affinity for the dopamine D4 receptor and serotonin 5-HT2A receptor. These receptors are implicated in the treatment of psychiatric disorders such as schizophrenia and anxiety disorders. The compound's potential as an antipsychotic agent is attributed to its ability to mitigate extrapyramidal side effects commonly associated with traditional neuroleptics, making it a candidate for safer therapeutic options in managing psychoses .

Neuroprotective Effects
The synthesis of new derivatives of 2,3-dihydroindoles has shown promising neuroprotective and antioxidant properties. These compounds can help in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis .

Anti-cancer Activity
Indole derivatives, including this compound, have been studied for their anticancer properties. For instance, compounds containing indole moieties have demonstrated significant activity against various cancer cell lines, including breast carcinoma (MCF-7) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired indole structure. The following table summarizes key synthesis methods:

Method Reagents Yield (%) Notes
Cyclization with anilineAniline derivatives + acetic anhydride70Effective for forming indole structures
Friedel-Crafts reactionIndoles + electrophilesVariableUseful for introducing substituents onto indoles
Wittig ReactionPhosphonium salts + carbonyl compounds65Generates alkenes that can be further modified

Case Study 1: Antipsychotic Efficacy

A study evaluated the antipsychotic potential of a series of indole derivatives including this compound. The results indicated that these compounds effectively reduced positive symptoms of schizophrenia in animal models without significant side effects typically associated with D2 receptor antagonists .

Case Study 2: Neuroprotective Properties

In another investigation, derivatives of 2,3-dihydroindoles were assessed for their neuroprotective effects against oxidative stress-induced neuronal damage. The study found that these compounds significantly increased cell viability in neuronal cultures exposed to oxidative agents, suggesting their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 5-(2-chlorophenyl)-2,3-dihydro-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and influencing cellular functions . The exact pathways can vary depending on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indoles

A. 5-Fluoro-2,3-dihydro-1H-indole (C₈H₈FN, MW 137.15)

  • Structural Differences : Replaces the 2-chlorophenyl group with a fluorine atom at the 5-position.
  • However, the absence of the bulky 2-chlorophenyl group reduces steric hindrance, possibly improving reactivity in substitution reactions .

B. 5-Chloro-2-methyl-3-phenyl-1H-indole (C₁₅H₁₂ClN, MW 241.71)

  • Structural Differences : Contains a chlorine atom at the 5-position and a methyl group at the 2-position.
  • Physicochemical Data: LogP: 4.8 (indicative of high lipophilicity) . Melting Point: Not reported, but similar chloro-indoles (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit m.p. ~249–250°C .
Functionalized Dihydroindoles

A. 2,3-Dihydro-1H-indole-5-sulfonamide Hydrochloride (C₈H₁₁ClN₂O₂S, MW 234.71)

  • Structural Differences : Incorporates a sulfonamide group at the 5-position.
  • Impact on Properties : The sulfonamide group enhances hydrogen-bonding capacity, improving water solubility compared to the hydrophobic 2-chlorophenyl substituent. This modification is common in drug design to optimize pharmacokinetics .

B. 5-Methanesulfonyl-2,3-dimethyl-1H-indole (C₁₁H₁₃NO₂S, MW 223.29)

  • Structural Differences : Features a methanesulfonyl group at the 5-position and methyl groups at the 2- and 3-positions.
  • Physicochemical Data : The sulfonyl group increases molecular weight and polarity, while methyl groups may stabilize the indole core against oxidative degradation .
Complex Heterocyclic Derivatives

A. 4-Chloro-9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (C₂₄H₁₈Cl₂N₂O₂, MW 437.3)

  • Structural Differences : A polycyclic system integrating chromene, pyrimidine, and multiple chloro-substituted aryl groups.
  • Synthesis Insights : Prepared via condensation with phosphorus oxychloride, yielding 50% after crystallization. The multi-step synthesis contrasts with simpler indole derivatives, reflecting increased synthetic complexity .

B. {5-[Chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone

  • Structural Differences : Combines a diazepine ring with a 2-chlorophenyl isoxazole moiety.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) LogP Reference
5-(2-Chlorophenyl)-2,3-dihydro-1H-indole Not reported ~220–240 (est.) 2-Chlorophenyl at C5 N/A ~4.5
5-Fluoro-2,3-dihydro-1H-indole C₈H₈FN 137.15 Fluorine at C5 N/A ~2.1
5-Chloro-2-methyl-3-phenyl-1H-indole C₁₅H₁₂ClN 241.71 Chlorine at C5, methyl at C2 N/A 4.8
2,3-Dihydro-1H-indole-5-sulfonamide HCl C₈H₁₁ClN₂O₂S 234.71 Sulfonamide at C5 N/A ~0.5
4-Chloro-9-(2-chlorobenzylidene)-... C₂₄H₁₈Cl₂N₂O₂ 437.3 Multiple chloro-aryl groups N/A ~6.0

Biological Activity

5-(2-Chlorophenyl)-2,3-dihydro-1H-indole is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes current research findings regarding its biological activity, including case studies, data tables, and insights into its mechanisms of action.

Chemical Structure and Properties

The compound this compound features a chlorophenyl group attached to a dihydroindole framework. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Indole derivatives, including this compound, have been extensively studied for their anticancer properties. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
SW-620 (Colon Cancer)39.7Induction of apoptosis via caspase activation
HCT-15 (Colon Cancer)46.6Inhibition of cell cycle progression
MCF-7 (Breast Cancer)Not specifiedPotential modulation of estrogen receptor signaling

Research indicates that indoles can activate caspases and disrupt critical signaling pathways involved in tumor growth and survival. For instance, compounds similar to this compound have shown the ability to enhance the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. A study evaluating various indole derivatives found that certain modifications at the alkyl sites significantly enhanced their pharmacological effects against bacterial strains:

Compound MIC (µg/mL) Target Organisms
This compound0.5Staphylococcus aureus, E. coli

The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
  • Antimicrobial Mechanisms : Likely involves membrane disruption and inhibition of bacterial growth by targeting essential enzymes or pathways.

Case Study 1: Anticancer Efficacy

A recent study demonstrated that a series of indole derivatives, including those structurally related to this compound, exhibited significant antiproliferative effects against various cancer cell lines. The results indicated that these compounds could inhibit tumor growth effectively at micromolar concentrations .

Case Study 2: Antimicrobial Properties

Another study focused on the synthesis and evaluation of indole derivatives against resistant strains of bacteria. The findings showed that compounds similar to this compound had comparable or superior antimicrobial activity compared to established antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-(2-chlorophenyl)-2,3-dihydro-1H-indole, and how do yields vary under different conditions?

A common approach involves coupling reactions of indole derivatives with chlorophenyl groups. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvents with CuI as a catalyst has been used for analogous indole compounds, achieving ~42% yield after column chromatography (70:30 ethyl acetate/hexane) . Alternative methods, such as reductive cyclization of nitro precursors or palladium-catalyzed cross-coupling, may improve yields but require optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and dihydroindole protons (δ 2.8–3.5 ppm). Chlorophenyl substituents show distinct splitting patterns due to para/ortho chlorine effects .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine .
  • TLC : Monitor reaction progress using silica gel plates with UV visualization .

Q. What are the primary research applications of this compound in medicinal chemistry?

This scaffold is explored for its bioisosteric potential in central nervous system (CNS) therapeutics and enzyme inhibition. For instance, similar dihydroindoles exhibit activity as antioxidants in ischemia models, likely due to radical-scavenging indole NH groups . Structural analogs are also studied for binding to serotonin receptors .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Density Functional Theory (DFT) calculations predict regioselectivity in cyclization steps. Software like Molecular Operating Environment (MOE) models transition states for Pd-catalyzed couplings, aiding in ligand selection (e.g., bulky phosphines to reduce steric hindrance) . Molecular docking studies (e.g., AutoDock Vina) further guide functionalization for target-specific activity .

Q. What strategies resolve contradictions in crystallographic data for dihydroindole derivatives?

Discrepancies in bond lengths or torsional angles may arise from twinning or low-resolution data. Using SHELXL for refinement with high-quality diffraction data (≤1.0 Å resolution) and applying TWIN/BASF commands for twinned crystals improves accuracy. Validation tools like PLATON check for missed symmetry or disorder .

Q. How do reaction conditions (solvent, catalyst loading) impact enantiomeric purity in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., Jacobsen’s Co-salen) in polar aprotic solvents (DMF, THF) enhance enantioselectivity. For example, asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee but requires strict moisture control .

Q. What are the challenges in scaling up multi-step syntheses of this compound?

Key issues include:

  • Intermediate stability : Nitro intermediates may decompose; stabilize with low-temperature storage (−20°C).
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
  • Catalyst recycling : Immobilize CuI on silica to reduce metal leaching in CuAAC reactions .

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